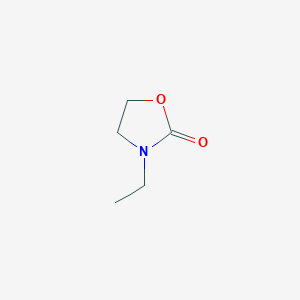
2,3,3-trimethylcyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3-Trimethylcyclobutan-1-one is an organic compound with the molecular formula C7H12O It is a cyclobutanone derivative characterized by the presence of three methyl groups attached to the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-trimethylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,3,3-trimethyl-2-butanol with a strong acid like sulfuric acid can lead to the formation of the desired cyclobutanone through an intramolecular cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids can facilitate the cyclization reactions, and continuous flow reactors may be employed to scale up the production while maintaining control over reaction conditions.
化学反应分析
Types of Reactions: 2,3,3-Trimethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the cyclobutanone to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups on the cyclobutane ring can participate in substitution reactions, where halogens or other functional groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products:
Oxidation: Formation of 2,3,3-trimethylcyclobutanone carboxylic acid.
Reduction: Formation of 2,3,3-trimethylcyclobutanol.
Substitution: Formation of halogenated derivatives like 2,3,3-trimethylcyclobutanone bromide.
科学研究应用
2,3,3-Trimethylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
作用机制
The mechanism of action of 2,3,3-trimethylcyclobutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in biological activity or chemical reactivity. For example, in oxidation reactions, the compound may act as a substrate for oxidizing enzymes, leading to the formation of oxidized products.
相似化合物的比较
2,2,3-Trimethylcyclobutan-1-one: Another cyclobutanone derivative with a slightly different methyl group arrangement.
Cyclobutanone: The parent compound without any methyl substitutions.
2,2-Dimethylcyclobutan-1-one: A related compound with two methyl groups on the cyclobutane ring.
Uniqueness: 2,3,3-Trimethylcyclobutan-1-one is unique due to its specific methyl group arrangement, which influences its chemical reactivity and physical properties. This distinct structure makes it valuable for specific synthetic applications and research studies.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields, contributing to advancements in chemistry and related disciplines.
属性
CAS 编号 |
28290-01-9 |
|---|---|
分子式 |
C7H12O |
分子量 |
112.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



